2-Hydroxyanthraquinone
Overview
Description
2-Hydroxyanthraquinone, also known as 2-hydroxy-9,10-anthraquinone, is an organic compound derived from anthraquinone. It is characterized by the presence of a hydroxyl group (-OH) attached to the second position of the anthraquinone structure. This compound is part of the larger family of hydroxyanthraquinones, which are known for their diverse chemical properties and applications .
Mechanism of Action
Target of Action
2-Hydroxyanthraquinone is a natural compound that has been found to exhibit antitumor and immunosuppressive activities . The primary targets of this compound are essential cellular proteins . These proteins play a crucial role in the progression of cancer, and their inhibition can lead to the suppression of cancer cell proliferation .
Mode of Action
The interaction of this compound with its targets results in several changes. The compound inhibits biofilm formation , destroys the cell wall , inhibits endotoxins , blocks energy metabolism , and inhibits nucleic acid and protein synthesis . These interactions disrupt the normal functioning of the cells, leading to their death .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits cancer progression by targeting key proteins such as kinases , topoisomerases , telomerases , matrix metalloproteinases , and G-quadruplexes involved in the viability of cancer cells . The inhibition of these proteins disrupts the pathways they are involved in, leading to downstream effects such as the suppression of cancer cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation , invasion , migration , metastasis , induction of cellular apoptosis and tumor angiogenesis , regulation of the host immune response , antioxidant , anti-inflammatory , reversing tumor cell multidrug resistance , and so on . These effects contribute to its antitumor and immunosuppressive activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s pKa and level of deprotonation at the intracellular pH, the oxidation potential of its deprotonated form, and the intracellular glutathione (GSH) levels can affect its efficiency of intracellular Nrf2 activation
Biochemical Analysis
Biochemical Properties
2-Hydroxyanthraquinone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with key cellular proteins such as kinases, topoisomerases, and matrix metalloproteinases . These interactions are crucial for its anticancer activity, as it can inhibit the proliferation of cancer cells by targeting these essential proteins. Additionally, this compound has shown the ability to activate estrogen receptor α (ERα) in a yeast two-hybrid assay, indicating its potential role in hormone-related pathways .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to inhibit cell proliferation in breast and colon cancer cells, specifically the MCF-7 and DLD-1 cell lines . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyanthraquinone can be synthesized through various methods. One common approach involves the oxidative dehydrogenation of 1-tetralones. This method typically employs reagents such as potassium dichromate (K2Cr2O7) in an acidic medium to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the bromination of commercially available 2-aminoanthraquinone, followed by hydrolysis to yield the desired product . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthraquinone structure.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated anthraquinones.
Scientific Research Applications
2-Hydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.
Biology: It has been studied for its cytotoxic properties and potential use in cancer treatment.
Medicine: Research has shown its potential in inhibiting cell proliferation in certain cancer cell lines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Hydroxyanthraquinone
- 1,4-Dihydroxyanthraquinone (Quinizarin)
- 2,3-Dihydroxyanthraquinone
Uniqueness: 2-Hydroxyanthraquinone is unique due to its specific hydroxyl group position, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and applications .
Properties
IUPAC Name |
2-hydroxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDBEYOJCZLKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049327 | |
Record name | 2-Hydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605-32-3, 27938-76-7 | |
Record name | 2-Hydroxyanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxy-9,10-anthracenedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXYANTHRAQUINONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R8351U6Q0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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